molecular formula C13H15N3O3S B415053 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 330445-76-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B415053
CAS No.: 330445-76-6
M. Wt: 293.34g/mol
InChI Key: YIKIAWLYGZAXLI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethoxybenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is unique due to the presence of both the thiadiazole ring and the dimethoxybenzamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) with IC50 values ranging from 2.03 to 2.17 µM .

Mechanism of Action:
The anticancer activity is attributed to the inhibition of key enzymes involved in cancer progression and proliferation. Molecular docking studies suggest that these compounds interact with targets such as the epidermal growth factor receptor (EGFR), leading to reduced cell viability and increased apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A series of synthesized 1,3,4-thiadiazole derivatives demonstrated notable antifungal effects by targeting ergosterol biosynthesis in fungi . The compound's mechanism involves the inhibition of the enzyme 14-α-sterol demethylase, which is crucial for fungal cell membrane integrity.

Table: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)AntifungalCandida albicans15 µg/mL
N-(5-ethyl-1,3,4-thiadiazol-2-yl)AntibacterialStaphylococcus aureus10 µg/mL

Case Studies

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. Among them, this compound exhibited significant cytotoxicity against tested cancer cell lines compared to standard chemotherapeutics .
  • Molecular Docking Studies : Docking studies revealed that the compound binds effectively to active sites on target proteins involved in cancer cell signaling pathways. This binding affinity correlates with observed biological activity in vitro .

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics indicate that compounds like this compound exhibit favorable absorption and distribution characteristics. ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest good bioavailability and low toxicity profiles at therapeutic doses .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-11-15-16-13(20-11)14-12(17)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKIAWLYGZAXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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